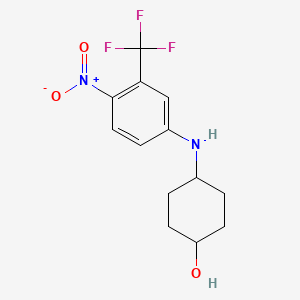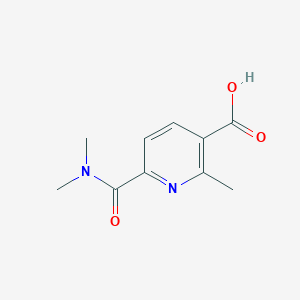
4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester
Overview
Description
4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester is a type of boronic acid ester. Boronic acid esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular formula of this compound is C19H28BNO2. Its molecular weight is 313.2 g/mol . The InChI string representation of its structure is InChI=1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-14,17H,5-9H2,1-4H3 .
Chemical Reactions Analysis
Boronic acid esters, including this compound, are often used in transition metal-catalyzed Suzuki-Miyaura cross-coupling reactions due to their low toxicity and unique reactivity .
Scientific Research Applications
Polymer Synthesis
4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester has been utilized in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. This process involves a one-step Suzuki coupling reaction with commercial aryl diboronic acids, leading to high-molecular-weight polymers with notable thermal stability and excellent processability, suitable for various applications including photoluminescence (Neilson et al., 2007).
Hydrogen Peroxide-Cleavable Polymers
The compound has been used in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers demonstrate potential as H2O2-responsive delivery vehicles, showcasing the ability to control the release of compounds like fluorescent Nile red in response to H2O2, indicating their potential in drug delivery and other biomedical applications (Cui et al., 2017).
Amperometric Sensors
This ester has also been employed in developing a label-free hypochlorite amperometric sensor. The sensor features a significant decrease in current upon interaction with hypochlorite, offering a sensitive and selective method for detecting hypochlorite in various applications such as water pollution control and environmental monitoring (Guo et al., 2019).
Synthesis of Boronate-Ester-Containing Polymers
The synthesis of boronate-terminated π-conjugated polymers using a palladium catalyst has also utilized this compound. This synthesis approach allows for the creation of high-molecular-weight polymers with functional end groups, which can be further modified for various advanced material applications (Nojima et al., 2016).
Chemical Synthesis and Catalysis
This ester is a key component in various chemical synthesis and catalytic processes. Its applications include the facilitation of Suzuki-Miyaura coupling reactions, the preparation of arylboronic acids and esters, and as a reagent in organic synthesis and catalysis. It demonstrates versatility in facilitating reactions that are pivotal in the synthesis of complex organic molecules and materials (Shirakawa et al., 2004).
Safety and Hazards
When handling 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid getting it in your eyes, on your skin, or on your clothing. Also, avoid ingestion and inhalation. It should not be released into the environment .
Mechanism of Action
Target of Action
The primary target of 4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic ester is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a part of a larger biochemical pathway involved in the formation of carbon-carbon bonds . The successful completion of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that as a reagent used in organic synthesis, its bioavailability would be primarily determined by the conditions under which the synthesis is carried out .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .
Biochemical Analysis
Biochemical Properties
4-(Cyclohexyliminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds in organic synthesis. The compound interacts with various enzymes and proteins, facilitating the transmetalation process where nucleophilic organic groups are transferred from boron to palladium . This interaction is essential for the formation of new chemical bonds, making the compound valuable in synthetic chemistry.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns. These effects are crucial for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . The compound participates in enzyme inhibition or activation, depending on the specific biochemical context. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider Over time, the compound may undergo hydrolysis or other degradation processes, affecting its long-term efficacy and impact on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s impact on metabolic flux and metabolite levels is significant, influencing the overall metabolic activity within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s distribution and activity within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function within cells, influencing its biochemical interactions and effects.
Properties
IUPAC Name |
N-cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-14,17H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVKTLABAAKQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675323 | |
| Record name | (E)-N-Cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-50-1 | |
| Record name | N-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylene]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N-Cyclohexyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyclohexyl)iminomethyl phenyl boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


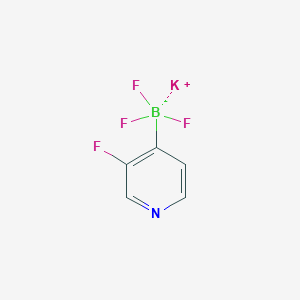
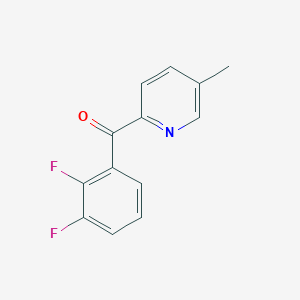



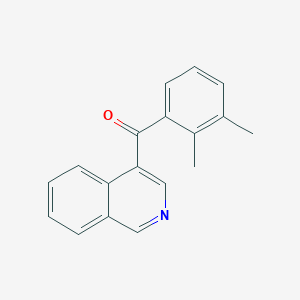
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)
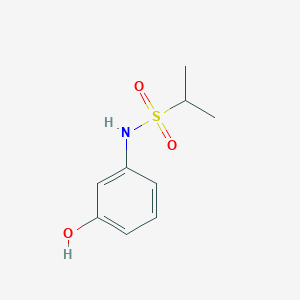
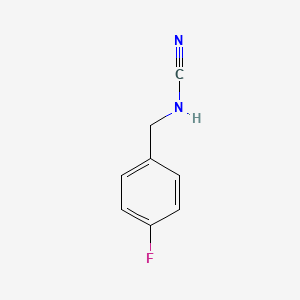

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
